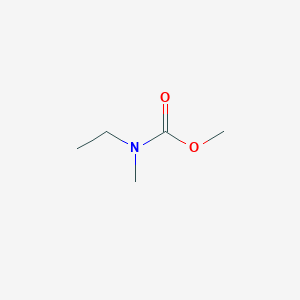

methyl N-ethyl-N-methylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

methyl N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C5H11NO2/c1-4-6(2)5(7)8-3/h4H2,1-3H3 |

InChI Key |

FUHWUVYVLXDPDH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Classical and Contemporary Approaches to Carbamate (B1207046) Synthesis

The journey to synthesize methyl N-ethyl-N-methylcarbamate and other N-substituted carbamates has been marked by a significant shift away from hazardous reagents towards safer and more sustainable alternatives.

Historically, the synthesis of carbamates heavily relied on the use of phosgene (B1210022) and isocyanates. google.com However, the extreme toxicity of phosgene has driven the development of phosgene-free and isocyanate-free synthetic pathways. google.comacs.org A prominent and greener alternative involves the utilization of carbon dioxide (CO2) as a C1 building block. google.com The reaction of a secondary amine, such as N-ethylmethylamine, with CO2 in the presence of a suitable alkylating agent can yield the desired carbamate. google.com This approach circumvents the need for hazardous starting materials, aligning with the principles of green chemistry. acs.org

Another notable isocyanate-free method is the reaction of amines with dialkyl carbonates, such as dimethyl carbonate (DMC). This method offers a safer alternative to phosgene-based syntheses. acs.org

Catalytic oxidative carbonylation represents a powerful and atom-economical approach to carbamate synthesis. This method typically involves the reaction of an amine, carbon monoxide, and an alcohol in the presence of a catalyst and an oxidant. Metallomacrocyclic compounds, for instance, have demonstrated catalytic activity in the oxidative carbonylation of amines to form carbamates. rsc.org This strategy can be envisioned for the synthesis of this compound from N-ethylmethylamine, carbon monoxide, and methanol (B129727). The merging of photoredox catalysis with nickel catalysis has also opened new avenues for enantioselective carbonylative coupling reactions, which could potentially be adapted for carbamate synthesis. acs.org

Transesterification of carbonates with amines provides a viable route to carbamates. For instance, dimethyl carbonate can react with an amine, leading to the formation of a carbamate and methanol. nih.govrsc.org This reaction can be catalyzed by various catalysts, including Li/NaY zeolite. researchgate.net In the context of synthesizing this compound, the transesterification of dimethyl carbonate with N-ethylmethylamine would be a direct approach. The reaction of enriched glycerol (B35011) with dimethyl carbonate using a Li-incorporated MCM-41 framework as a catalyst also highlights the versatility of transesterification in carbonate chemistry. rsc.org

The ammonolysis of a carbonate ester, where ammonia (B1221849) or an amine displaces the alkoxy group, is another fundamental reaction for carbamate formation. This process involves the cleavage of the C-O bond of the carbonate by the amine nucleophile. researchgate.net

The synthesis of N-substituted carbamates like this compound relies on the careful selection of appropriate precursors. A key starting material is the corresponding secondary amine, N-ethylmethylamine. Another crucial precursor is a source for the carbonyl group, which can be derived from various reagents.

A common and reactive precursor is N-ethyl-N-methylcarbamoyl chloride . researchgate.netinnospk.com This compound can be synthesized and subsequently reacted with methanol to yield the target carbamate. The synthesis of a related compound, N-Methylcarbamoyl-N-methylcarbamoyl chloride, has been achieved through the reaction of sym-dimethylurea with phosgene, illustrating a potential, albeit hazardous, route to such carbamoyl (B1232498) chlorides. prepchem.com

Alternative, safer precursors include dialkyl carbonates like dimethyl carbonate (DMC) , which can react directly with N-ethylmethylamine. acs.org The use of DMC is a cornerstone of many phosgene-free synthetic routes. acs.org

The following table summarizes key precursors for the synthesis of this compound:

| Precursor | Role in Synthesis | Relevant Synthetic Route |

|---|---|---|

| N-ethylmethylamine | Source of the N-ethyl-N-methylamino group | All major synthetic routes |

| N-ethyl-N-methylcarbamoyl chloride | Provides the complete carbamoyl moiety | Reaction with methanol |

| Dimethyl Carbonate (DMC) | Carbonyl source and methylating agent | Phosgene-free routes, Transesterification |

| Carbon Dioxide (CO2) | Green carbonyl source | Phosgene-free routes with an alkylating agent |

| Carbon Monoxide (CO) | Carbonyl source | Catalytic Oxidative Carbonylation |

| Methanol | Source of the methoxy (B1213986) group | Reaction with carbamoyl chloride or in oxidative carbonylation |

Reaction Mechanisms in Carbamate Formation

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols and developing new catalytic systems for carbamate formation.

The reaction between carbon dioxide and amines to form carbamates is a cornerstone of many modern synthetic strategies. Kinetic studies have provided valuable insights into this process. The rate of formation of N,N-dialkylcarbamates from secondary amines and CO2 has been found to be dependent on the square of the amine concentration. google.com This observation is consistent with a two-step mechanism, often referred to as the zwitterion mechanism. In this model, the amine first reacts with CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a second molecule of the amine in a rate-determining step to yield the carbamate anion. google.com

Computational and experimental analyses have further refined this understanding. For instance, studies involving guanidine-CO2 adducts have shown that the zwitterionic adduct may not be the direct carboxylating agent. Instead, CO2 can dissociate from the adduct before a concerted carboxylation occurs, where the role of the base is to deprotonate the amine as it attacks a free CO2 molecule. innospk.comprepchem.com The rate law for the reaction of amines with carbon dioxide can be described by the equation: rate = k_amine[R2NH][CO2] + k'_amine[R2NH][OH-][CO2], representing uncatalyzed and hydroxide-catalyzed pathways, respectively. researchgate.net For weakly basic amines, the rate-limiting step often involves the formation and cleavage of the carbon-nitrogen bond. researchgate.net

Role of Carbonic Acid and Bicarbonate in Carbamate Synthesis Pathways

The synthesis of carbamates, including this compound, can be achieved through pathways involving carbonic acid and its derivatives. One of the key approaches involves the reaction of amines with carbon dioxide (CO2) and an alkylating agent. In this process, the amine reacts with CO2 to form a carbamic acid intermediate, which is then esterified. The presence of a base is crucial in this reaction sequence.

The reaction of an amine with CO2 leads to the formation of a carbamate anion. nih.gov This anion is in equilibrium with the starting amine and bicarbonate. The position of this equilibrium is influenced by the basicity of the amine and the reaction conditions. For the synthesis of this compound, N-ethylmethylamine would be the starting amine. The resulting N-ethyl-N-methylcarbamate anion can then be reacted with a methylating agent, such as methyl iodide, to yield the final product.

The use of dialkyl carbonates, such as dimethyl carbonate (DMC), in the presence of CO2 also presents a viable route for carbamate synthesis. researchgate.net The CO2 plays a multifaceted role in these reactions. It can activate the amine by forming the carbamate anion, which is a more potent nucleophile than the free amine in certain contexts. rsc.org Furthermore, operating under CO2 pressure can influence the reaction's selectivity and conversion rates. For instance, in the synthesis of methyl carbamates from primary aliphatic amines and DMC, an increase in CO2 pressure has been shown to improve selectivity towards the urethane (B1682113) product by inhibiting competing N-methylation side reactions. nih.gov

A detailed mechanistic study on the reaction between monoethanolamine and dissolved CO2 revealed three parallel, reversible reactions involving the free amine with CO2, carbonic acid, and the bicarbonate ion, with the relative importance of each pathway being strongly pH-dependent. acs.org This highlights the complex interplay of species derived from carbonic acid in carbamate formation.

Catalytic Mechanisms Employing Transition Metals in Carbamate Synthesis

Transition metal catalysis offers efficient and selective methods for the synthesis of carbamates. A notable example is the use of zinc chloride (ZnCl2) as a catalyst in the reaction of N,N-disubstituted carbamoyl chlorides with alcohols. researchgate.netnih.govacs.org For the synthesis of this compound, this would involve the reaction of N-ethyl-N-methylcarbamoyl chloride with methanol, catalyzed by ZnCl2.

The plausible mechanism for this zinc-catalyzed synthesis involves the coordination of the zinc chloride to the oxygen atom of the carbamoyl chloride's carbonyl group. nih.gov This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent attack by methanol leads to the formation of a tetrahedral intermediate. The final steps involve the elimination of HCl and the regeneration of the zinc chloride catalyst, yielding the this compound product. The optimization of reaction conditions, such as solvent and temperature, is crucial for achieving high yields. Toluene (B28343) has been identified as an optimal solvent for this particular transformation. nih.gov

The following table presents the yields of various carbamates synthesized from N-ethyl-N-methyl carbamoyl chloride and different alcohols using zinc chloride as a catalyst, illustrating the versatility of this method.

Table 1: Synthesis of Carbamates using N-Ethyl-N-Methyl Carbamoyl Chloride and Alcohols Catalyzed by Zinc Chloride

| Alcohol | Product | Yield (%) |

|---|---|---|

| p-Nitrophenol | p-Nitrophenyl N-ethyl-N-methylcarbamate | 87 |

| Phenol (B47542) | Phenyl N-ethyl-N-methylcarbamate | 72 |

| p-Hydroxy acetophenone | p-Acetylphenyl N-ethyl-N-methylcarbamate | 73 |

| m-Hydroxy acetophenone | m-Acetylphenyl N-ethyl-N-methylcarbamate | 62 |

| 2-Hydroxybenzaldehyde | 2-Formylphenyl N-ethyl-N-methylcarbamate | 81 |

Data sourced from a study on zinc chloride-catalyzed carbamate synthesis. nih.gov

Other transition metal catalysts, such as those based on zinc, have also been employed in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline, using hydrotalcite-like precursors. rsc.org While not directly involving this compound, these studies underscore the broad applicability of transition metal catalysis in carbamate synthesis.

Chemical Transformations of this compound

Aqueous Hydrolysis Kinetics and pH-Dependence

The hydrolysis of carbamates is a critical transformation pathway, and its rate is significantly influenced by the pH of the aqueous medium. For N,N-disubstituted carbamates like this compound, the stability towards hydrolysis is generally greater than that of their N-monosubstituted counterparts, particularly in the case of aryl carbamates. acs.orgnih.gov

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH. In alkaline conditions, two primary mechanisms are prevalent: a direct nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon (BAc2 mechanism) or an elimination-addition mechanism (E1cB) that involves the deprotonation of the nitrogen atom (if a proton is present) to form an isocyanate intermediate. For N,N-disubstituted carbamates, which lack a proton on the nitrogen, the BAc2 mechanism is generally expected to be the dominant pathway for alkaline hydrolysis. clemson.edu

The following table illustrates the effect of pH on the half-life of hydrolysis for representative carbamates, highlighting the increased rate of degradation in more alkaline conditions.

Table 2: pH-Dependence of Hydrolysis Half-life for Representative Carbamates

| Compound | pH | Half-life |

|---|---|---|

| Carbaryl (B1668338) | 7.0 | 23.4 days |

| 8.0 | 2.4 days | |

| 9.0 | 0.24 days | |

| Propoxur | 7.0 | 15.8 days |

| 8.0 | 1.6 days | |

| 9.0 | 0.16 days |

Data represents typical values for N-methylcarbamates and is for illustrative purposes.

Acid-catalyzed hydrolysis of carbamates is also possible, though often less significant for N,N-disubstituted carbamates compared to alkaline hydrolysis. clemson.edu

Nucleophilic Catalysis in Carbamate Hydrolysis

The hydrolysis of carbamates can be accelerated through nucleophilic catalysis. This can occur via intermolecular or intramolecular pathways. In intramolecular catalysis, a nucleophilic group within the carbamate molecule itself facilitates the hydrolysis. An example of this is the rapid hydrolysis of phenyl N-(o-carboxyphenyl)carbamate, where the ortho-carboxylate group acts as an intramolecular nucleophile, leading to the formation of an isatoic anhydride (B1165640) intermediate. rsc.org

While this compound does not possess an inherent intramolecular nucleophilic group, the principle of nucleophilic catalysis is still relevant. The hydrolysis reaction itself, particularly the BAc2 mechanism, involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon. The efficiency of this attack can be enhanced by the presence of other nucleophiles in the reaction medium.

Furthermore, the concept of intramolecular general base catalysis of intramolecular nucleophilic catalysis has been demonstrated in the hydrolysis of certain esters, where one functional group acts as a general base to activate a nucleophilic attack by another group within the same molecule. rsc.org While a direct analogy to this compound is not present, this highlights the sophisticated ways in which molecular architecture can influence reactivity.

Transamidation and Transesterification Reactions

This compound can undergo transamidation and transesterification reactions, which involve the exchange of the amino or alkoxy group, respectively.

Transamidation is the reaction of a carbamate with an amine to form a new carbamate or a urea (B33335) derivative. This process can be catalyzed by enzymes, such as lipases, or by chemical catalysts. acs.org The reaction of a urethane-bond-containing ester with various amines has been shown to proceed readily, sometimes even without a catalyst due to the high reactivity of amines with the urethane bond. acs.org The general feasibility of transamidation of amides has been demonstrated using various catalysts, including iron(III) salts and L-proline, under different reaction conditions. organic-chemistry.orgmdpi.com For this compound, a transamidation reaction with a primary or secondary amine would lead to the formation of a new urea derivative and methanol.

Transesterification involves the reaction of the carbamate with an alcohol, resulting in the exchange of the alkoxy group. This reaction is typically carried out in the presence of a catalyst, which can be acidic or basic. For example, the transesterification of methyl N-phenylcarbamate with various alcohols can be achieved in the presence of a base like potassium tert-butoxide. The equilibrium of this reaction can be shifted towards the desired product by using an excess of the reactant alcohol.

Thermal Decomposition Pathways and Mechanisms

The thermal decomposition of carbamates can proceed through several pathways, the prevalence of which depends on the structure of the carbamate. For N,N-dialkylcarbamates, such as this compound, the thermal degradation in an inert atmosphere typically occurs at temperatures below 500 °C. researchgate.net

The decomposition products can vary. One common pathway involves the fragmentation of the organic groups to yield carbon dioxide and the corresponding dialkylamine (N-ethylmethylamine in this case). researchgate.net Another potential pathway, particularly for carbamates with a hydrogen on the carbon adjacent to the oxygen, is the elimination to form an alkene, carbon dioxide, and an amine. However, for a methyl ester like this compound, this pathway is not possible.

A significant decomposition pathway for many carbamates is the cleavage to form an isocyanate and an alcohol. For N-monosubstituted carbamates, this is a well-established route. cdnsciencepub.commdpi.comacs.org For N,N-disubstituted carbamates, the formation of an isocyanate is not a direct pathway. However, thermal decomposition can lead to other products. For instance, the thermal decomposition of metal N,N-dialkylcarbamates has been shown to produce metal oxides, with the organic ligands fragmenting into various gaseous products. researchgate.net The thermal stability of these metal carbamates was found to be dependent on the nature of the alkyl groups, with ethyl derivatives being more stable than methyl derivatives. researchgate.net

Studies on the thermal decomposition of t-alkyl N-arylcarbamates have shown that the reaction is essentially first-order, yielding carbon dioxide, an alkene (isobutylene), and the corresponding amine. cdnsciencepub.com While the structure is different from this compound, it highlights the diversity of decomposition mechanisms available to carbamates.

Advanced Analytical Spectroscopies and Chromatographic Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS has emerged as a powerful and indispensable tool for the analysis of carbamates, including methyl N-ethyl-N-methylcarbamate. Its high sensitivity, selectivity, and ability to handle complex matrices make it the preferred technique for residue analysis in food and environmental samples. nih.govmdpi.com

Development of High-Throughput LC-MS/MS Methods for Carbamate (B1207046) Analysis

The demand for rapid screening of numerous samples has driven the development of high-throughput LC-MS/MS methods. These methods often utilize short analytical columns and fast gradient elution to significantly reduce analysis time. For instance, a method was developed for the analysis of N-methyl carbamate pesticides in fruits and vegetables using a short column, which allowed for direct sample injection and a much shorter analysis time compared to traditional methods. researchgate.netcapes.gov.br This approach enhances sample throughput, a critical factor in routine monitoring and large-scale studies. scilit.com The evolution of these methods has been substantial, moving from older, more time-consuming techniques to rapid and efficient LC-MS/MS analysis. researchgate.netresearchgate.net

The key features of high-throughput LC-MS/MS methods include:

Reduced chromatographic run times: Short columns and fast gradients accelerate the separation process. researchgate.netcapes.gov.br

Direct injection: In some cases, minimal sample cleanup is required, allowing for direct injection of the sample extract. researchgate.netcapes.gov.brscilit.com

Multiplexing: The ability to analyze multiple carbamates in a single run. researchgate.net

A comparison of different analytical methods for carbamates highlights the advantages of modern LC-MS/MS techniques in terms of speed and efficiency. researchgate.net

Optimization of Chromatographic Columns for Carbamate Resolution

The choice of chromatographic column is paramount for achieving optimal separation of carbamates. Specific columns have been developed to provide baseline separation of various carbamates, including those specified in regulatory methods like U.S. EPA Method 531.2. thermofisher.compickeringlabs.com These columns are typically reversed-phase columns, with C18 being a popular choice. nih.govmdpi.comnih.gov

Several manufacturers offer specialized columns designed for carbamate analysis, such as:

Acclaim™ Carbamate HPLC Columns: These columns are designed to achieve baseline separation of carbamates. thermofisher.com

Ultra Carbamate HPLC Columns: These columns are specifically developed for carbamate analysis and are compatible with both fluorescence and LC-MS detection. restek.comrestek.com

Newcrom R1 HPLC Columns: This is a reverse-phase column with low silanol (B1196071) activity suitable for analyzing methyl carbamate. sielc.com

The optimization of column parameters, such as particle size, length, and internal diameter, is crucial for achieving the desired resolution and analysis speed. For example, columns with smaller particle sizes (e.g., 3 µm) can provide faster separations in UPLC applications. restek.comsielc.com

Table 1: Examples of HPLC Columns for Carbamate Analysis

| Column Name | Manufacturer | Key Features |

| Acclaim™ Carbamate HPLC Column | Thermo Fisher Scientific | Designed for baseline separation of carbamates as per U.S. EPA Method 531.2. thermofisher.com |

| Ultra Carbamate HPLC Column | Restek | Specifically developed for carbamate analysis, compatible with LC-MS detection. restek.comrestek.com |

| Newcrom R1 HPLC Column | SIELC Technologies | Reverse-phase column with low silanol activity, suitable for methyl carbamate analysis. sielc.com |

Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) Scan Modes for Quantification and Confirmation

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for the quantification of trace-level contaminants like this compound. mdpi.comsciex.com In MRM, the first quadrupole selects a specific precursor ion of the target compound, which is then fragmented in the collision cell. The third quadrupole is set to monitor specific product ions, resulting in high selectivity and sensitivity. mdpi.comsciex.com This technique allows for the detection of multiple specific ion transitions for a single compound, enhancing the reliability of the analysis. sciex.com

For enhanced confirmation, especially in complex matrices or in cases of ambiguous results, the Enhanced Product Ion (EPI) scan mode is employed. nih.govmdpi.comnih.gov EPI scans provide full-scan MS/MS spectra of the product ions, which can be compared to a library of known spectra for confident identification. sciex.com This dual approach of using MRM for quantification and EPI for confirmation provides a robust and reliable analytical workflow. nih.govresearchgate.netnih.gov The QTRAP technology, which combines triple quadrupole and linear ion trap capabilities, is particularly well-suited for these applications, allowing for both sensitive quantification and detailed qualitative analysis in a single instrument. sciex.comsciex.com

Libraries of MRM transitions for a large number of pesticides, including carbamates, are available to expedite method development. shimadzu.co.kr

Fragmentation Pathway Elucidation through Mass Spectrometry

Understanding the fragmentation pathways of carbamates in a mass spectrometer is crucial for developing robust analytical methods and for identifying unknown compounds. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used in mass spectrometry. nih.gov

In ESI-MS/MS, a common fragmentation pathway for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO), resulting in a characteristic fragment ion with a mass-to-charge ratio (m/z) that is 57 Da less than the precursor ion. nih.govmdpi.com The initial protonation often occurs at the amino nitrogen or carbonyl oxygen, which then triggers the dissociation reaction. nih.gov

The specific fragmentation pattern can be influenced by the structure of the carbamate. nih.gov The study of these fragmentation patterns, often aided by high-resolution mass spectrometry, allows for the structural elucidation of the molecule. nih.govchemguide.co.uklibretexts.orgyoutube.com

Sample Preparation Methodologies for Complex Matrices

The analysis of this compound in complex matrices such as food, soil, and biological fluids requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.gov

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Procedures

The QuEChERS method has become a widely adopted sample preparation technique for the analysis of pesticide residues, including carbamates, in a variety of matrices. nih.govresearchgate.netqscience.com The original method involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). qscience.com

However, for certain complex matrices, modifications to the standard QuEChERS protocol are often necessary to improve recovery and reduce matrix effects. mdpi.comrestek.comnih.gov These modifications can include:

Adjusting the amount of water: For dry samples, adding a specific amount of water before extraction is crucial. restek.comnih.gov

Using different extraction solvents: While acetonitrile is common, other solvents like ethyl acetate (B1210297) have also been used. eurl-pesticides.eu

Optimizing the d-SPE sorbents: Different combinations of sorbents, such as C18, graphitized carbon black (GCB), and primary secondary amine (PSA), are used to remove specific matrix components. mdpi.com For example, magnetic multi-walled carbon nanotubes have been explored as a novel clean-up adsorbent. mdpi.com

Altering the salt composition: The type and amount of salts used in the extraction step can be adjusted to optimize the extraction efficiency. mdpi.com

The goal of these modifications is to develop a procedure that provides high and reproducible recoveries for the target analyte while effectively minimizing interferences from the sample matrix. mdpi.comnih.gov In some instances, a simplified QuEChERS approach without a cleanup step has been found to be effective, making the method faster and more cost-effective. nih.gov

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the reaction mechanisms of carbamates. It allows for the direct, non-invasive observation of specific nuclei (e.g., ¹H, ¹³C) within a reacting system, providing detailed structural and quantitative information about reactants, intermediates, and products in solution. usn.nonih.gov This capability is crucial for studying the complex equilibria involved in carbamate formation and decomposition. usn.nocolab.ws

In mechanistic studies, NMR is used to monitor the progress of reactions in real-time. For example, in the context of carbon dioxide capture by amines, ¹H and ¹³C NMR are employed to track the formation of carbamate species from the reaction of an amine with CO₂. colab.wselsevierpure.com By acquiring spectra at different time intervals or temperatures, researchers can determine kinetic rate constants, equilibrium constants, and thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of formation. colab.wselsevierpure.com For instance, quantitative ¹³C NMR has been successfully used to determine the equilibrium constants for carbamate hydrolysis reactions, which is vital for assessing the performance of amine-based CO₂ absorbents. usn.noelsevierpure.com

Furthermore, advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish connectivity between different atoms (e.g., ¹H-¹³C), helping to confirm the structure of proposed intermediates. acs.org Solid-state NMR has also been applied to investigate the molecular interactions and mechanisms of CO₂ adsorption on amine-based materials, providing direct evidence for the formation of specific species like alkylammonium carbamate ion pairs. acs.org The chemical shifts observed in NMR are highly sensitive to the local electronic environment, making it possible to distinguish between different species in solution, such as the free amine, the protonated amine, and the carbamate. usn.nonih.gov

| Species | Functional Group Carbon | Typical Chemical Shift (δ) / ppm | Significance in Mechanistic Studies |

|---|---|---|---|

| Amine (R-CH₂-NH₂) | -CH₂- | ~40-50 | Represents the starting reactant concentration. |

| Carbamate (R-NH-COO⁻) | -COO⁻ | ~160-165 | Directly monitors the formation and concentration of the carbamate product. acs.orgnih.gov |

| Bicarbonate (HCO₃⁻) | HCO₃⁻ | ~160-168 | Identifies an alternative or parallel reaction pathway for CO₂ in aqueous solution. acs.org |

Infrared (IR) and Raman spectroscopy are powerful techniques for real-time, in-situ reaction monitoring due to their ability to provide a molecular "fingerprint" based on the vibrational modes of chemical bonds. americanpharmaceuticalreview.comclairet.co.uk These complementary techniques are highly effective for tracking the formation and consumption of species in reactions involving carbamates by monitoring the characteristic frequencies of key functional groups. mdpi.comuh.edu

IR spectroscopy measures the absorption of infrared radiation by molecules, which occurs at frequencies corresponding to vibrations that cause a change in the molecule's dipole moment. spectroscopyonline.com For carbamates, the strong absorption band of the carbonyl (C=O) group, typically appearing in the 1725-1600 cm⁻¹ region, is a key diagnostic peak. mdpi.com The asymmetric stretching of the C-N-C bonds also produces a strong IR signal. uh.edu As a reaction proceeds, the appearance or disappearance of such bands can be correlated with the concentration of reactants and products, allowing for the determination of reaction kinetics and endpoints. clairet.co.uk

Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light. spectroscopyonline.com A vibration is Raman-active if it causes a change in the polarizability of the molecule. azonano.com Symmetrical, non-polar bonds, which are often weak or silent in IR spectra, can produce strong Raman signals. For example, the symmetric stretching of a C=C bond is strongly Raman active. spectroscopyonline.com In the context of carbamates, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer, and for analyzing heterogeneous reactions where it can detect changes in both solid and solution phases. clairet.co.uk The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of a reaction system. spectroscopyonline.comacs.org

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | 3400-3200 | 3400-3200 | Typically a strong, broad band in IR. |

| C-H Stretch (Alkyl) | 3000-2850 | 3000-2850 | Present in the methyl and ethyl groups of the molecule. |

| C=O Stretch (Carbonyl) | 1725-1680 | 1725-1680 | Very strong and characteristic absorption in IR. mdpi.com |

| C-N Stretch | 1250-1020 | 1250-1020 | Can be coupled with other vibrations. mdpi.com |

| N-C=O Bending | ~650 | ~650 | Provides information on the carbamate backbone. |

Identifying transient and low-concentration reaction intermediates is a significant challenge in mechanistic chemistry. Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a spectroscopic detection method like mass spectrometry (MS), provide a powerful solution for this problem. nih.govomicsonline.org The combination of LC-MS is particularly well-suited for analyzing complex reaction mixtures to detect and structurally characterize fleeting intermediates. longdom.orgnih.gov

In a typical LC-MS setup, the reaction mixture is first injected into an LC system, where the different components (reactants, products, intermediates, byproducts) are separated based on their physicochemical properties. longdom.org The separated components then flow directly into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in this context because it is a "soft" method that can transfer ions from solution into the gas phase with minimal fragmentation, allowing for the detection of intact, often charged, reaction intermediates. nih.govresearchgate.net

Mass spectrometry provides highly sensitive detection and, crucially, the mass-to-charge ratio (m/z) of each component, which yields its molecular weight. rsc.org This information alone can help identify potential intermediates. Furthermore, tandem mass spectrometry (MS/MS) can be used to gain structural information. nih.gov In an MS/MS experiment, a specific intermediate ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint that can be used to confirm the identity of the intermediate. rsc.orgnih.gov More advanced hyphenated systems, such as LC-MS-NMR, can provide even more definitive structural elucidation by combining the separation power of LC with the detailed structural information from both MS and NMR. nih.govresearchgate.net These approaches are invaluable for piecing together complex reaction pathways that would be impossible to decipher using single analytical techniques. nih.gov

Mechanistic and Theoretical Computational Studies

Computational Chemistry Approaches to Molecular Structure and Reactivity

The electronic structure and geometry of carbamate (B1207046) systems, including methyl N-ethyl-N-methylcarbamate, are routinely investigated using a variety of computational chemistry methods. These techniques allow for a detailed analysis of the molecule's properties and its interactions with other chemical species.

Density Functional Theory (DFT) and Ab Initio Calculations of Carbamate Systems

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, providing robust frameworks for studying the electronic structure of molecules from first principles. tcichemicals.com DFT methods, such as B3LYP and M06-2X, are widely used to investigate the mechanisms of reactions involving carbamates, offering a balance between computational cost and accuracy. researchgate.netbohrium.comrsc.org These methods are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties of carbamate molecules in their ground and transition states.

For instance, a DFT study on the reaction of N-methylformamide with dimethyl carbonate to form an N,O-dimethylcarbamate highlighted a three-stage mechanism. researchgate.net Such studies often employ basis sets like 6-311++G(d,p) to accurately describe the electronic distribution within the molecule. researchgate.net While specific DFT studies on this compound are not abundant in the literature, the principles from studies on analogous N,N-disubstituted carbamates, such as N,N-dimethylcarbamate and N,N-diethylcarbamate, are directly applicable. researchgate.netresearchgate.net These calculations reveal the planarity of the carbamate group, which arises from the resonance between the nitrogen lone pair and the carbonyl group, influencing the rotational barriers around the C-N bond. nih.gov

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory and can be used to refine the energetic calculations obtained from DFT. These methods are particularly useful for systems where electron correlation effects are significant.

A summary of computational methods and their applications to carbamate systems is presented in Table 1.

| Computational Method | Basis Set | Application to Carbamate Systems | Key Findings |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(df,p) | Mechanism of carbamate formation | Elucidation of multi-stage reaction pathways. researchgate.net |

| DFT (M06-2X) | Def2TZVP | 1,3-dipolar cycloaddition reactions | Investigation of stepwise vs. concerted mechanisms. bohrium.com |

| Ab initio (MP2) | aug-cc-pVTZ | Refinement of reaction energetics | Higher accuracy in calculating activation barriers. |

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. rsc.org The characterization of transition states, which are first-order saddle points on the potential energy surface, is key to understanding the mechanism and kinetics of a reaction.

While specific transition state structures for reactions of this compound are not extensively documented, studies on similar carbamates provide a template for understanding its reactivity. The hydrolysis of ethyl N,N-diethylthioncarbamate, for instance, was shown to proceed through a BAc2 mechanism under basic conditions. researchgate.net Computational modeling of such reactions for this compound would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions, conformational changes, and solvent effects. unic.ac.cy These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

In the context of carbamates, MD simulations have been used to study the inclusion complexes of N-methylcarbamate insecticides with β-cyclodextrin. mdpi.com These simulations revealed the preferred orientation of the carbamate within the cyclodextrin (B1172386) cavity and the nature of the intermolecular forces stabilizing the complex. mdpi.com For this compound, MD simulations could be employed to study its behavior in different solvents, providing information on its hydration shell and its interactions with other molecules in solution. This is particularly relevant for understanding its reactivity in biological systems or in various chemical processes.

Kinetic and Thermodynamic Modeling of Carbamate Reactions

Kinetic and thermodynamic modeling provides a quantitative understanding of the rates and equilibrium positions of chemical reactions involving carbamates. These models are often built upon data obtained from both experimental measurements and computational studies.

Determination of Rate Constants and Activation Energies

The rate at which a chemical reaction proceeds is quantified by its rate constant (k), while the energy barrier that must be overcome for the reaction to occur is the activation energy (Ea). These parameters are crucial for predicting reaction times and understanding the factors that influence reaction speed.

For carbamate reactions, such as hydrolysis, rate constants and activation energies can be determined experimentally by monitoring the concentration of reactants or products over time at different temperatures. Computational methods can also be used to calculate these parameters. For instance, the activation energy for the thermal decomposition of various materials can be determined from thermogravimetric analysis (TGA) data. bath.ac.ukresearchgate.nettainstruments.com Studies on the thermal decomposition of dialkyldithiocarbamates have shown how activation energies can be calculated from isothermal thermogravimetry. researchgate.net

The hydrolysis of carbamates has been a subject of kinetic studies. For example, the hydrolysis of ethyl N-ethylthioncarbamate was studied across a wide pH range, revealing different mechanisms and corresponding rate constants for acidic, neutral, and basic conditions. researchgate.netresearcher.life The basic hydrolysis of ethyl N,N-diethylthioncarbamate was found to have a second-order rate constant of 2.3 × 10⁻⁴ (mol/L)⁻¹ s⁻¹ at 100 °C. researchgate.netresearcher.life While specific data for this compound is scarce, the trends observed for structurally similar carbamates provide valuable insights. A compilation of hydrolysis rate constants for various esters, including some carbamates, highlights the range of reactivity observed in this class of compounds. epa.gov

A representative table of kinetic parameters for carbamate reactions is shown below.

| Carbamate Derivative | Reaction | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Ethyl N,N-diethylthioncarbamate | Basic Hydrolysis (100 °C) | 2.3 × 10⁻⁴ (mol/L)⁻¹ s⁻¹ | - | researchgate.netresearcher.life |

| Ethyl N-ethylthioncarbamate | Neutral Hydrolysis (100 °C) | 3.06 × 10⁻⁷ s⁻¹ (pseudo-first-order) | - | researchgate.netresearcher.life |

| Various Carbamates | Thermal Decomposition | Varies with structure | Typically 66.5–167 kJ·mol⁻¹ | researchgate.net |

Prediction of Reaction Favoredness and Equilibrium Constants

Thermodynamics governs the extent to which a reaction will proceed, with the equilibrium constant (K) providing a measure of the relative concentrations of reactants and products at equilibrium. A large K value indicates that the reaction favors the formation of products. The Gibbs free energy change (ΔG) is directly related to the equilibrium constant and provides a fundamental measure of reaction spontaneity. libretexts.org

The formation of carbamates from amines and carbon dioxide is a reversible reaction, and its equilibrium constant is a key parameter in processes like CO2 capture. researchgate.net Computational studies have been employed to predict the carbamate to bicarbonate reversion equilibrium constants for various alkanolamines. nih.gov Similarly, the hydrolysis of carbamates is an equilibrium process, and its equilibrium constant (Kch) is important for assessing the stability of these compounds. elsevierpure.com

A summary of thermodynamic data for carbamate reactions is presented in Table 3.

| Reaction | Carbamate System | Equilibrium Constant (K) | Thermodynamic Parameter | Reference |

|---|---|---|---|---|

| Carbamate Formation | Piperazine + CO₂ | Dependent on conditions | ΔG, ΔH | researchgate.net |

| Carbamate Hydrolysis | MEA, DEA, AMP, IPAE | Kch values determined | ΔG, ΔH, ΔS | elsevierpure.com |

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to investigate the molecular properties of this compound, offering insights into its electronic structure, stability, and reactivity. These theoretical studies are crucial for understanding the molecule's behavior at a subatomic level, which complements experimental findings.

Analysis of Amide Resonance and Rotational Barriers in Carbamates

The carbamate functional group is characterized by a planar arrangement of the nitrogen, carbonyl carbon, and ester oxygen atoms. This planarity is a consequence of amide resonance, a phenomenon where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group (C=O). This delocalization results in a partial double bond character for the C–N bond and a partial negative charge on the carbonyl oxygen. Three primary resonance structures describe the electronic distribution within the carbamate moiety. scielo.org.mx

This electron delocalization creates a significant energy barrier to rotation around the C–N bond. Unlike a simple single bond, free rotation is restricted, leading to the possible existence of distinct conformers. scielo.org.mx Theoretical and experimental studies have extensively investigated these rotational barriers. For N-alkylcarbamates, the barrier to rotation around the C(carbonyl)-N bond is typically around 16 kcal/mol. researchgate.net This is notably lower than the rotational barriers found in typical amides (15–22 kcal/mol), a difference attributed to the electronic influence of the adjacent ester oxygen atom, which also participates in resonance. numberanalytics.comnih.gov

Computational analyses on related molecules like methyl N,N-dimethylcarbamate have shown that the rotational barrier is relatively insensitive to the polarity of the surrounding solvent, a key difference from amides where solvent effects are more pronounced. numberanalytics.comnih.gov This is likely due to a smaller change in the molecular dipole moment between the ground state and the transition state for rotation in carbamates. numberanalytics.comnih.gov

| Compound Type | Typical Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Amides | 15 - 22 | numberanalytics.com |

| N-Alkylcarbamates | ~16 | researchgate.net |

| N-Phenylcarbamates | ~12.5 | researchgate.net |

Fukui Functions and Molecular Electrostatic Potential Mapping for Reactivity Prediction

To predict the reactive behavior of this compound, computational methods employing Density Functional Theory (DFT) are used to calculate various reactivity descriptors. numberanalytics.comnih.gov These descriptors help identify which parts of the molecule are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping is a vital tool for visualizing reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and participation in resonance. This site is the primary target for electrophiles and hydrogen bond donors. Conversely, the most positive potential (blue) would be localized around the carbonyl carbon, making it the most likely site for nucleophilic attack.

Fukui Functions are another set of local reactivity descriptors derived from DFT. scielo.org.mx They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This helps to pinpoint the most reactive atoms for different types of reactions:

f+: Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-: Indicates the propensity of a site to donate an electron (electrophilic attack).

In this compound, the Fukui functions would predict that the carbonyl carbon has the highest f+ value, confirming it as the primary electrophilic center. The carbonyl oxygen and, to a lesser extent, the nitrogen atom would be the primary nucleophilic centers, as indicated by their f- values. These theoretical tools provide a robust framework for understanding and predicting the chemical reactivity of the molecule. nih.gov

| Descriptor | Type | Information Provided | Predicted Site on this compound |

|---|---|---|---|

| Molecular Electrostatic Potential (MEP) | Local | Identifies regions for electrophilic (red) and nucleophilic (blue) attack. | Electrophilic Attack: Carbonyl Oxygen Nucleophilic Attack: Carbonyl Carbon |

| Fukui Function (f+) | Local | Pinpoints the most likely atom to accept an electron. | Carbonyl Carbon |

| Fukui Function (f-) | Local | Pinpoints the most likely atom to donate an electron. | Carbonyl Oxygen, Nitrogen |

| HOMO (Highest Occupied Molecular Orbital) | Global | Indicates the energy of the outermost electrons; relates to nucleophilicity. | Energy level determines ease of electron donation. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Global | Indicates the energy of the lowest empty orbital; relates to electrophilicity. | Energy level determines ease of electron acceptance. |

Conformational Analysis and Intrinsic Reaction Coordinate (IRC) Studies

The flexibility of the ethyl and methyl groups attached to the nitrogen atom in this compound allows for multiple spatial arrangements or conformations. Conformational analysis is the study of the energies and relative stabilities of these different arrangements.

Computational studies on analogous molecules like N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide reveal important conformational preferences. researchgate.net For these molecules, the most stable conformations often feature the methyl part of the N-ethyl group positioned nearly perpendicular to the plane of the amide/carbamate group. researchgate.net This preference arises from a balance of steric hindrance and electronic effects like hyperconjugation. Similarly, studies on related carbamates have identified stable, folded conformations in the solid state. rsc.org For this compound, it is expected that the molecule adopts a conformation that minimizes steric repulsion between the N-ethyl, N-methyl, and O-methyl groups while maintaining the planarity of the core carbamate structure.

Intrinsic Reaction Coordinate (IRC) studies are a computational method used to map out the minimum energy pathway of a chemical reaction, connecting the transition state (TS) to the reactants and products. researchgate.net An IRC calculation starts from the optimized geometry of a transition state and follows the steepest descent path on the potential energy surface. researchgate.net

For a reaction involving this compound, such as its hydrolysis, an IRC study would provide a detailed step-by-step mechanism. It would elucidate how the reactant molecules approach each other, the geometric changes that occur to reach the high-energy transition state, and how the system evolves from the transition state to form the final products. For example, in a base-catalyzed hydrolysis, the IRC would trace the path of the hydroxide ion attacking the electrophilic carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming events leading to the final products. These studies are invaluable for confirming that a calculated transition state correctly links the intended reactants and products and for revealing complex, multi-step reaction dynamics. researchgate.net

Environmental and Ecological Chemistry of Carbamates

Degradation Pathways in Environmental Compartments

The degradation of carbamates in the environment is a multifaceted process involving chemical and biological pathways that transform the parent compound into various metabolites.

Abiotic degradation of carbamates occurs independently of biological organisms and is primarily driven by chemical reactions with environmental constituents, influenced by physical factors like sunlight and temperature.

Photodegradation, or photolysis, is a significant abiotic process for the transformation of carbamates present in the upper layers of water bodies and on soil surfaces. This process is initiated by the absorption of solar radiation, which can lead to the cleavage of chemical bonds within the carbamate (B1207046) molecule.

For N-alkyl carbamates, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter. dss.go.th The primary photochemical reaction often involves the homolytic cleavage of the nitrogen-to-alkoxycarbonyl bond, resulting in the formation of radical intermediates. nih.gov These highly reactive species can then undergo further reactions, including rearrangement, disproportionation, and reaction with other environmental components.

Table 1: Illustrative Photodegradation Half-lives of Selected Carbamate Pesticides in Water (Note: This data is for illustrative purposes and does not represent methyl N-ethyl-N-methylcarbamate)

| Carbamate | Light Source | Half-life (t½) | Reference |

|---|---|---|---|

| Carbofuran (B1668357) | Xenon Arc Lamp | 2.4 - 13.9 hours | capes.gov.br |

| Carbaryl (B1668338) | Xenon Arc Lamp | 4.8 - 67.3 hours | capes.gov.br |

| Aldicarb (B1662136) | Xenon Arc Lamp | 4.1 - 21.9 hours | capes.gov.br |

Hydrolysis is a primary chemical degradation pathway for carbamates in aqueous environments and moist soils. This reaction involves the cleavage of the ester linkage by water, leading to the formation of an alcohol, an amine, and carbon dioxide. The rate of hydrolysis for carbamates is significantly influenced by pH and temperature.

For N-alkyl carbamates, hydrolysis is generally slow under acidic and neutral conditions but is significantly accelerated under alkaline (basic) conditions. clemson.edu The mechanism for alkaline hydrolysis of N-alkyl carbamates that have an alkyl group on the nitrogen (like this compound) typically proceeds through a bimolecular nucleophilic substitution (BAc2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. plos.org The subsequent breakdown of this intermediate is the rate-determining step.

The rate of hydrolysis generally follows pseudo-first-order kinetics. The half-life of a carbamate due to hydrolysis can range from hours to years, depending on the specific chemical structure and environmental conditions.

Table 2: Illustrative Hydrolysis Half-lives of Selected Carbamate Pesticides at Different pH Values (Note: This data is for illustrative purposes and does not represent this compound)

| Carbamate | pH | Temperature (°C) | Half-life (t½) | Reference |

|---|---|---|---|---|

| Carbofuran | 7.0 | 25 | 320 days | epa.gov |

| Carbofuran | 9.0 | 18 | 57.8 hours | wpmucdn.com |

| Carbaryl | 7.0 | 25 | 11.6 days | epa.gov |

| Carbaryl | 9.0 | 18 | 19.3 hours | wpmucdn.com |

The distribution of carbamates in the environment is also controlled by the physical processes of volatilization and adsorption. Volatilization is the transfer of a chemical from soil or water into the air, while adsorption is the binding of a chemical to soil particles or sediments.

The tendency of a carbamate to volatilize is related to its vapor pressure and Henry's Law constant. Compounds with higher vapor pressures and Henry's Law constants are more likely to be found in the gas phase. The volatilization of this compound is expected to be influenced by temperature, with higher temperatures leading to increased volatilization.

Adsorption to soil and sediment is a key process that affects the mobility and bioavailability of carbamates. The primary factors influencing the adsorption of non-ionic organic compounds like many carbamates are the organic carbon content of the soil and the compound's octanol-water partition coefficient (Kow). nih.gov Carbamates with higher Kow values tend to adsorb more strongly to soil organic matter, which reduces their potential for leaching into groundwater but may increase their persistence in the soil. The specific adsorption and volatilization characteristics of this compound would require experimental determination of its physicochemical properties.

Biodegradation is the breakdown of organic compounds by microorganisms, such as bacteria and fungi, and is a crucial pathway for the environmental dissipation of many carbamates.

A wide variety of soil and aquatic microorganisms have been shown to degrade carbamate pesticides. nih.govfrontiersin.org The primary mechanism of microbial degradation of carbamates is enzymatic hydrolysis of the carbamate ester bond by a class of enzymes known as carbamate hydrolases or carboxylesterases. plos.orgnih.gov This initial step breaks the carbamate down into less toxic components, such as an alcohol and a substituted carbamic acid, which then spontaneously decomposes to an amine and carbon dioxide. nih.gov

These initial degradation products can then be utilized by microorganisms as sources of carbon and nitrogen for their growth and energy. nih.gov The efficiency of microbial degradation is influenced by several factors, including the microbial population present, soil type, temperature, pH, moisture content, and the availability of other nutrients. In some cases, repeated application of a carbamate pesticide can lead to enhanced microbial degradation, where microbial populations adapt to utilize the compound more rapidly.

Numerous bacterial and fungal species have been identified that can degrade various carbamate pesticides. While specific studies on this compound are lacking, it is plausible that similar microbial pathways would be involved in its degradation.

Table 3: Examples of Microorganisms Capable of Degrading Carbamate Pesticides (Note: This list is not exhaustive and does not imply these microorganisms degrade this compound)

| Microorganism (Genus) | Carbamate(s) Degraded | Reference |

|---|---|---|

| Pseudomonas | Carbaryl, Carbofuran | researchgate.net |

| Rhizobium | Carbaryl | nih.gov |

| Sphingomonas | Carbofuran | nih.gov |

| Achromobacter | Carbofuran | nih.gov |

| Bacillus | Carbaryl | researchgate.net |

| Aspergillus (fungus) | Carbofuran | frontiersin.org |

Biotic Transformation and Biodegradation Processes

Enzymatic Mechanisms of Carbamate Hydrolysis and Oxidation

The initial and most critical step in the biological degradation of carbamate pesticides is the enzymatic hydrolysis of the carbamate ester or amide linkage. frontiersin.orgnih.govbohrium.comnih.gov This reaction is primarily catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1). nih.gov These enzymes cleave the ester bond, breaking the carbamate into an alcohol or phenol (B47542), carbon dioxide, and an amine. For N-methylcarbamates, this process often yields methylamine (B109427). researchgate.net

Following hydrolysis, oxidative pathways further degrade the molecule. frontiersin.orgnih.gov These reactions are often mediated by microsomal enzymes and oxidoreductases. frontiersin.orgnih.govacs.org For instance, in some carbamates, the sulfur atom can be oxidized to form sulfoxides and subsequently sulfones, which can sometimes be more toxic than the parent compound. nih.gov The aromatic portions of other carbamates can undergo hydroxylation, a reaction catalyzed by monooxygenases, which introduces hydroxyl groups onto the aromatic ring, increasing water solubility and preparing the molecule for ring cleavage. nih.gov

Several specific carbamate-degrading enzymes have been isolated and characterized from various microorganisms. These include carbofuran hydrolase (CahA, CehA, Mcd), carbaryl hydrolase (CH, McbA), and others that exhibit activity against a range of carbamate structures. nih.govbohrium.comresearchgate.net The study of these enzymes provides insight into the potential for bioremediation of carbamate-contaminated environments.

Table 1: Key Enzymes in Carbamate Degradation

| Enzyme Name | Abbreviation | Function | Example Substrates | Source Organism Example |

|---|---|---|---|---|

| Carbofuran Hydrolase | CaH, CehA, Mcd | Hydrolysis of carbofuran | Carbofuran | Sphingomonas sp., Pseudomonas sp. |

| Carbaryl Hydrolase | CH, McbA | Hydrolysis of carbaryl | Carbaryl | Rhizobium sp., Pseudomonas sp. |

| Propoxur Hydrolase | ProH | Hydrolysis of propoxur | Propoxur | Not specified |

| Fenobucarb Hydrolase | FenH | Hydrolysis of fenobucarb | Fenobucarb | Not specified |

| Aldicarb Hydrolase | AlH | Hydrolysis of aldicarb | Aldicarb | Not specified |

This table provides examples of enzymes involved in the degradation of various carbamate pesticides. The principles of hydrolysis are applicable to other carbamates like this compound.

Conserved Metabolic Pathways in Microbial Carbamate Degradation

Microbial degradation of carbamates follows several conserved metabolic pathways, highlighting the adaptability of microorganisms to utilize these synthetic compounds as sources of carbon and nitrogen. frontiersin.orgnih.govnih.gov A common theme in the breakdown of N-methylcarbamates is the initial hydrolysis of the ester bond, which releases the alcohol or phenol moiety and N-methylcarbamic acid. nih.gov The latter is unstable and decomposes to methylamine and carbon dioxide. researchgate.net

The resulting methylamine is a key intermediate that can be assimilated into central metabolism through C1 metabolism pathways, serving as both a carbon and nitrogen source for microbial growth. frontiersin.orgnih.gov The diversity in degradation pathways arises primarily from the subsequent metabolism of the remaining carbon skeleton, particularly the alcohol or phenol component. nih.gov

For carbamates containing aromatic rings, such as carbaryl and carbofuran, the degradation pathways converge on the formation of dihydroxy aromatic intermediates like catechols. frontiersin.orgnih.gov These catechols are then subject to ring cleavage by dioxygenase enzymes, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov In the case of oxime-containing carbamates like aldicarb and methomyl (B1676398), hydrolysis yields the corresponding oximes, which are then further metabolized through pathways that are currently less well understood. frontiersin.orgnih.gov The genetic basis for these pathways often resides on plasmids, suggesting that horizontal gene transfer plays a significant role in the evolution and dissemination of carbamate degradation capabilities among bacterial populations. researchgate.net

Table 2: Conserved Steps in Microbial Carbamate Degradation

| Step | Process | Key Enzymes | Intermediate Products | Final Fate |

|---|---|---|---|---|

| 1. Initial Hydrolysis | Cleavage of the carbamate ester or amide bond. | Carbamate Hydrolases (e.g., CehA, McbA) | Alcohol/Phenol, Amine (e.g., Methylamine), CO2 | Entry into subsequent degradation pathways. |

| 2. Amine Metabolism | Utilization of the released amine as a C/N source. | Methylamine Dehydrogenase, etc. | Formaldehyde (B43269), Ammonia (B1221849) | Assimilation into biomass (C1 metabolism). |

| 3. Aromatic Ring Hydroxylation | Introduction of hydroxyl groups to the aromatic ring. | Monooxygenases, Hydroxylases | Dihydroxy intermediates (e.g., Catechol) | Prepares the ring for cleavage. |

| 4. Ring Cleavage | Opening of the aromatic ring. | Dioxygenases | Aliphatic acids | Entry into central metabolic pathways (e.g., TCA cycle). |

This table outlines the general sequence of events in the microbial breakdown of carbamate pesticides, which is expected to be similar for this compound.

Environmental Fate and Transport Modeling

Predicting the environmental fate and transport of chemical compounds like this compound is essential for assessing potential exposure and risk. cdc.gov Fate and transport models are mathematical tools that simulate the movement and transformation of contaminants in various environmental compartments, including soil, water, and air. cdc.govalaska.gov These models integrate information on the chemical's properties with site-specific environmental conditions to predict its distribution and persistence. cdc.govepa.gov

The development and application of these models require a comprehensive understanding of several key processes that govern a chemical's behavior in the environment. alaska.govresearchgate.net For carbamates, these processes include their movement through water systems (leaching and runoff), their interaction with soil and sediment (sorption and desorption), and their stability under different environmental conditions (persistence). who.int While specific models for this compound are not widely documented, the principles derived from modeling other carbamates provide a framework for understanding its likely environmental behavior. nih.gov

Leaching and Run-off Dynamics in Hydrological Systems

The transport of carbamates from their point of application into aquatic systems is primarily governed by leaching and surface runoff. who.intmdpi.com Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. who.int The extent of leaching is influenced by the carbamate's water solubility, the amount and intensity of rainfall or irrigation, soil type, and the degree of adsorption to soil particles. who.intnih.gov Carbamates with higher water solubility and lower sorption potential are more prone to leaching. who.int

Surface runoff occurs when water flows over the land surface, carrying dissolved and particle-bound contaminants into nearby streams, rivers, and lakes. aquanty.com This is a significant pathway for pesticide contamination from agricultural fields. mdpi.com The dynamics of runoff are influenced by factors such as the slope of the land (topography), soil permeability, vegetation cover, and the intensity of precipitation events. aquanty.comresearchgate.netresearchgate.net Modeling these dynamics is complex but crucial for predicting the potential impact of carbamates on surface water quality.

Table 3: Factors Influencing Leaching and Runoff of Carbamates

| Factor | Influence on Leaching | Influence on Runoff | Description |

|---|---|---|---|

| Water Solubility | High solubility increases leaching potential. | High solubility increases concentration in runoff water. | The extent to which the carbamate dissolves in water. |

| Soil Type | Sandy soils with low organic matter allow more leaching. | Soils with low permeability (e.g., clay) increase surface runoff. | The physical and chemical properties of the soil matrix. |

| Sorption (Kd/Koc) | Strong sorption to soil particles reduces leaching. | Sorption can reduce the dissolved phase but increase transport on eroded particles. | The tendency of the chemical to bind to soil organic carbon and clay. |

| Precipitation/Irrigation | High intensity and duration increase water movement and leaching. | Intense rainfall that exceeds soil infiltration capacity causes runoff. | The amount and rate of water application to the soil. |

| Topography | Generally less direct influence, but affects water table depth. | Steeper slopes lead to higher runoff velocity and volume. | The slope and shape of the land surface. |

| Vegetation Cover | Plant roots can absorb water and chemicals, reducing deep percolation. | Dense vegetation slows runoff, increases infiltration, and traps sediment. | The presence and type of plant life. |

This table summarizes key environmental and chemical factors that control the movement of carbamates into ground and surface water.

Sorption and Desorption in Soil-Water Interfaces

Sorption is a key process that controls the mobility and bioavailability of carbamates in the environment. nih.gov It refers to the binding of the chemical to the surfaces of soil and sediment particles. researchgate.net The primary sorbents for organic compounds like carbamates in soil are organic matter and clay minerals. researchgate.netucanr.eduacs.org Stronger sorption reduces the concentration of the carbamate in the soil solution, thereby limiting its potential for leaching, plant uptake, and microbial degradation. nih.gov

Desorption is the reverse process, where the bound chemical is released back into the soil solution. nih.gov The balance between sorption and desorption is critical in determining the chemical's persistence and transport. nih.gov This equilibrium is influenced by several factors, including:

Soil Organic Matter Content: Higher organic matter generally leads to greater sorption. researchgate.net

Clay Content and Type: The amount and type of clay minerals affect the available surface area and charge for binding. acs.orgresearchgate.net

Soil pH: pH can influence the chemical form of the carbamate and the surface charge of soil particles, thereby affecting sorption. researchgate.net

Chemical Structure: The specific properties of the carbamate molecule, such as its polarity and size, determine its affinity for soil surfaces.

The interaction is often described by a soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. nih.gov

Table 4: Factors Affecting the Sorption and Desorption of Carbamates in Soil

| Factor | Effect on Sorption | Description |

|---|---|---|

| Soil Organic Carbon (OC) | Increased OC content generally leads to stronger sorption. | Carbamates partition into the organic fraction of the soil. |

| Clay Content | Higher clay content provides more surface area for sorption. | Clay minerals have charged surfaces that can attract and hold chemical molecules. |

| Soil pH | Can alter the surface charge of soil colloids and the ionization state of the chemical. | Sorption is often pH-dependent, though many carbamates are non-ionic. |

| Cation Exchange Capacity (CEC) | Soils with higher CEC may exhibit greater sorption of certain compounds. | A measure of the soil's ability to hold positively charged ions. |

| Temperature | Sorption is often an exothermic process, so it may decrease with increasing temperature. | Affects the energy of the interaction between the chemical and the soil surface. |

| Presence of Other Chemicals | Competition for binding sites can reduce the sorption of a target compound. | Other organic or inorganic molecules can interfere with the sorption process. |

This table outlines the primary soil and chemical properties that dictate how strongly carbamates like this compound will bind to soil particles.

Environmental Persistence under Varying Conditions

The environmental persistence of a carbamate refers to the length of time it remains in the environment before being broken down. epa.gov Carbamates are generally considered to be non-persistent or moderately persistent pesticides, with half-lives in soil typically ranging from a few days to several weeks. researchgate.netucanr.edu This is in contrast to older classes of pesticides like organochlorines, which can persist for years. researchgate.net

The degradation and thus persistence of carbamates are significantly influenced by a combination of abiotic and biotic factors:

Chemical Hydrolysis: Carbamates are susceptible to hydrolysis, a chemical reaction with water that breaks the ester linkage. This process is highly pH-dependent and is significantly faster under alkaline conditions. acs.orgresearchgate.net

Photodegradation: Exposure to sunlight can break down carbamate molecules, particularly in surface waters or on plant surfaces. who.int

Microbial Degradation: Soil microorganisms are the primary drivers of carbamate degradation in the soil environment. who.intucanr.edu

Temperature: Higher temperatures generally increase the rates of both chemical hydrolysis and microbial activity, leading to faster degradation. researchgate.net

Soil Moisture: Adequate moisture is necessary for microbial activity, but excessive moisture can lead to anaerobic conditions that may slow degradation for some compounds. researchgate.net

Soil Type: The physical and chemical properties of the soil, such as pH and organic matter content, create the environment that influences all other degradation processes. researchgate.net

Due to this interplay of factors, the persistence of a carbamate can vary widely from one location to another. who.int

Table 5: Illustrative Half-Lives of Various Carbamate Pesticides in Soil

| Carbamate | Typical Soil Half-Life (Days) | Primary Degradation Pathways |

|---|---|---|

| Carbofuran | 15 - 60 | Microbial degradation, Hydrolysis |

| Carbaryl | 7 - 28 | Microbial degradation, Hydrolysis |

| Aldicarb | 1 - 15 | Microbial oxidation and hydrolysis |

| Methomyl | 7 - 21 | Microbial degradation, Hydrolysis |

| Propoxur | 14 - 30 | Microbial degradation |

Note: This table provides a range of typical half-lives for common carbamates to illustrate their general persistence. The specific half-life of this compound would depend on its unique properties and the environmental conditions.

Environmental Monitoring and Remediation Strategies

Effective management of carbamate contamination relies on robust monitoring programs and the development of efficient remediation strategies. tidjma.tn Monitoring is essential to determine the extent and concentration of contamination in various environmental matrices, such as water and soil. tidjma.tn This is typically achieved by collecting samples and analyzing them using sensitive analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are common methods for the detection and quantification of carbamate residues. rsc.orgresearchgate.net

When contamination is identified, several remediation strategies can be employed to clean up the affected site. These strategies can be broadly categorized as physical, chemical, and biological.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. nichols.ca Enhancing the activity of native carbamate-degrading microbes through the addition of nutrients (biostimulation) or introducing specialized microbes to the site (bioaugmentation) are common bioremediation techniques. ornl.gov

Phytoremediation: This strategy uses plants to remove, contain, or degrade contaminants in soil and water. nichols.caalliedacademies.org Certain plants can take up carbamates through their roots and either break them down within their tissues (phytodegradation) or accumulate them in their biomass, which can then be harvested and removed (phytoextraction). alliedacademies.org

Physical/Chemical Methods: These include techniques like carbon adsorption, where contaminated water or air is passed through activated carbon filters that trap the pollutants. nichols.ca Soil washing, which involves excavating contaminated soil and using a liquid solution to separate the contaminants, is another option, though it can be more disruptive and costly. nichols.ca

The selection of the most appropriate remediation strategy depends on the specific contaminant, the site conditions, cost-effectiveness, and the desired cleanup level.

Analytical Methodologies for Environmental Carbamate Residues

The detection and quantification of carbamate residues, including N,N-disubstituted compounds like this compound, in environmental matrices are crucial for monitoring and risk assessment. Various analytical techniques have been developed for this purpose, often involving a combination of extraction, cleanup, and instrumental analysis.

A common approach for analyzing carbamates in water and soil involves extraction with an organic solvent, followed by analysis using high-performance liquid chromatography (HPLC). For instance, a method for determining selected carbamate pesticides in water uses dichloromethane (B109758) for extraction and concentration. The analysis is then performed by HPLC with a photodiode-array detector for ultraviolet (UV) absorbance profiling and a fluorescence detector after post-column derivatization. Analytes are identified based on a combination of chromatographic retention time, UV spectral comparison, and fluorescence detection. usgs.gov

For more complex matrices like soil, methods such as accelerated solvent extraction with a mini-column cleanup may be employed. researchgate.net The choice of the internal standard is a critical step for ensuring the reproducibility and robustness of the analytical protocol. researchgate.net

A variety of detection methods can be coupled with chromatographic separation. Gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS) in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity. researchgate.net Another sensitive technique involves post-column photolysis to convert N-methylcarbamates into methylamine, which is then detected by chemiluminescence. researchgate.net

The table below summarizes common analytical techniques used for carbamate residue analysis.

Table 1: Analytical Methods for Carbamate Residues

| Analytical Technique | Sample Type | Key Features |

| High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD) | Water | Involves post-column hydrolysis and derivatization for fluorescence detection. usgs.gov |

| Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS) | General | Provides high selectivity and sensitivity through multiple reaction monitoring. researchgate.net |

| HPLC with Post-Column Photolysis and Chemiluminescence Detection | Water, Fruits | Highly sensitive method based on the conversion of carbamates to methylamine. researchgate.net |

| Polymer Monolith Microextraction coupled with HPLC (PMME-HPLC) | Vegetables | A simple and rapid method for simultaneous determination of multiple carbamates. researchgate.net |

Bioremediation Technologies Employing Carbamate-Degrading Microorganisms and Enzymes

Bioremediation presents an environmentally friendly and cost-effective approach to remove carbamate pesticides from contaminated environments. bohrium.com This process relies on the metabolic activity of microorganisms that can degrade these compounds, often using them as a source of carbon and nitrogen. frontiersin.orgnih.gov